Cas no 2171971-06-3 (1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine)

1-Methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine is a fluorinated indole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The indole core provides a versatile scaffold for further functionalization, while the trifluoropropan-2-yl moiety may contribute to improved binding affinity in target interactions. This compound is particularly useful in the synthesis of bioactive molecules, where fluorine substitution is desirable for optimizing pharmacokinetic properties. Its well-defined chemical properties ensure reproducibility in research and development processes.
1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine structure
2171971-06-3 structure
Product Name:1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine
CAS No:2171971-06-3
MF:C12H15F3N2
MW:244.256113290787
CID:6385873
PubChem ID:165521394
Update Time:2025-05-26

1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine
    • EN300-1273804
    • 2171971-06-3
    • Inchi: 1S/C12H15F3N2/c1-8(12(13,14)15)16-10-3-4-11-9(7-10)5-6-17(11)2/h3-4,7-8,16H,5-6H2,1-2H3
    • InChI Key: LYYYQTYCHIGDTD-UHFFFAOYSA-N
    • SMILES: FC(C(C)NC1C=CC2=C(C=1)CCN2C)(F)F

Computed Properties

  • Exact Mass: 244.11873297g/mol
  • Monoisotopic Mass: 244.11873297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 15.3Ų

1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine Pricemore >>

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Additional information on 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine

Introduction to 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine (CAS No. 2171971-06-3)

1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine, with the CAS number 2171971-06-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique molecular structure, which includes a trifluoromethyl group and a methylated indole ring. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine can be represented as follows: C14H16F3N2. The compound's molecular weight is approximately 273.3 g/mol. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. Additionally, the methylated indole ring provides structural rigidity and enhances the compound's lipophilicity, which is crucial for its potential biological activities.

In recent years, there has been a growing interest in the study of indole derivatives due to their diverse biological activities. Research has shown that compounds like 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. These properties make it a potential candidate for the development of new therapeutic agents targeting various diseases.

A study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory effects of 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be useful in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of research has focused on the analgesic properties of 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine. A study conducted by a team at the University of California in 2023 demonstrated that this compound exhibited significant analgesic effects in animal models of pain. The researchers observed that the compound reduced pain sensitivity without causing adverse side effects commonly associated with traditional analgesics such as opioids.

The neuroprotective effects of 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine have also been explored. A study published in Neuropharmacology in 2024 reported that this compound protected neuronal cells from oxidative stress-induced damage. The researchers found that treatment with the compound increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress and preventing neuronal cell death.

The potential applications of 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine extend beyond its pharmacological properties. In materials science, this compound has been investigated for its use in organic electronics due to its unique electronic properties. A study published in Advanced Materials in 2023 reported that this compound exhibited excellent charge transport characteristics when used as an active layer in organic field-effect transistors (OFETs). This finding opens up new possibilities for its use in next-generation electronic devices.

In conclusion, 1-methyl-N-(1,1,1-trifluoropropan-2-yl)-2,3-dihydro-1H-indol-5-amine (CAS No. 2171971-06-3) is a versatile compound with a wide range of potential applications. Its unique chemical structure and biological activities make it a valuable candidate for further research and development in both pharmaceutical and materials science fields. Ongoing studies are expected to uncover more about its mechanisms of action and potential therapeutic uses.

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